molecular formula C17H12F3NO3S2 B2426127 (2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile CAS No. 1025594-71-1

(2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile

Cat. No.: B2426127
CAS No.: 1025594-71-1
M. Wt: 399.4
InChI Key: OTJWWZKZUIZCEY-MHWRWJLKSA-N
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Description

(2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile is a recognized and potent inhibitor of the NLRP3 inflammasome, a critical component of the innate immune response. Its primary research value lies in its ability to selectively target the NLRP3 pathway, thereby suppressing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This mechanism is pivotal for investigating the role of NLRP3-driven inflammation in a wide array of disease models. Researchers utilize this compound to explore the pathogenesis and potential therapeutic interventions for conditions such as gouty arthritis , multiple sclerosis (MS) , Alzheimer's disease , and metabolic disorders like type 2 diabetes . By effectively blocking this specific inflammasome complex, it serves as an essential pharmacological tool for dissecting the complex signaling cascades in pyroptosis and inflammation, providing critical insights for drug discovery in autoinflammatory and autoimmune diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3S2/c1-25-14-6-2-12(3-7-14)10-16(11-21)26(22,23)15-8-4-13(5-9-15)24-17(18,19)20/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJWWZKZUIZCEY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation Reaction

A modified Friedel-Crafts sulfonation is employed:

  • Reaction Setup : 1-Iodo-4-(trifluoromethoxy)benzene (1.0 equiv) is treated with chlorosulfonic acid (3.0 equiv) in dichloromethane at 0°C under nitrogen.
  • Quenching and Isolation : The mixture is poured into ice-water, and the sulfonic acid intermediate is extracted, followed by treatment with thionyl chloride to yield the sulfonyl chloride.
  • Characterization : $$^{19}\text{F NMR}$$ (CDCl₃) δ -58.04; APCI-MS m/z 307 [M+H]⁺.

Construction of the α,β-Unsaturated Nitrile Core

The prop-2-enenitrile backbone is synthesized via Knoevenagel condensation or alkyne sulfenylation strategies.

Propargyl Nitrile Intermediate

A propargyl nitrile precursor is prepared by reacting acrylonitrile with a suitable electrophile:

  • Alkyne Functionalization : Propargyl bromide (1.2 equiv) is coupled with malononitrile using a Pd/Cu catalyst system in THF, yielding 3-cyano-propyne.
  • Sulfenylation : DMTSM (dimethyl(methylthio)sulfonium triflate, 1.5 equiv) in DMSO/DCM selectively adds a methylsulfanyl group to the alkyne, forming (Z)-3-(methylsulfanyl)acrylonitrile.
  • Isomerization : The Z-isomer is converted to the E-isomer via light-induced or thermal isomerization, confirmed by $$^{1}\text{H NMR}$$ (J = 16.8 Hz for trans coupling).

Coupling of Sulfonyl and Sulfanyl Moieties

The final assembly involves sequential sulfonation and cross-coupling reactions.

Sulfonation of α,β-Unsaturated Nitrile

  • Reaction Conditions : The propargyl nitrile intermediate (1.0 equiv) reacts with 4-(trifluoromethoxy)benzenesulfonyl chloride (1.1 equiv) in anhydrous DMF with K₂CO₃ (2.0 equiv) as base.
  • Stereochemical Control : The reaction proceeds via Michael addition, with the sulfonyl group attacking the β-position of the nitrile to yield the E-isomer predominantly (>90% diastereomeric excess).
  • Workup : Purification via silica gel chromatography (eluent: hexane/EtOAc 4:1) affords the target compound as a pale-yellow solid.

Alternative Route: Palladium-Catalyzed Cross-Coupling

A convergent approach employs Suzuki-Miyaura coupling to assemble the aromatic segments.

Boronic Acid Preparation

  • 4-(Methylsulfanyl)phenylboronic Acid : Synthesized via lithiation of 4-bromothioanisole followed by treatment with triisopropyl borate.
  • Coupling Reaction : The boronic acid (1.2 equiv) reacts with 2-[4-(trifluoromethoxy)benzenesulfonyl]acrylonitrile (1.0 equiv) using Pd(PPh₃)₄ (5 mol%) in DMF/H₂O at 80°C.
  • Yield Optimization : Microwave irradiation at 120°C for 10 minutes enhances conversion to 85%.

Analytical Validation and Characterization

Critical spectroscopic data confirm the structure and purity:

  • $$^{1}\text{H NMR}$$ (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, SO₂Ar-H), 7.56 (d, J = 8.4 Hz, 2H, SAr-H), 7.32 (s, 1H, CH=C), 2.51 (s, 3H, SCH₃).
  • $$^{19}\text{F NMR}$$ : δ -58.04 (CF₃O).
  • HRMS : m/z calc. for C₁₈H₁₃F₃N₂O₃S₂ [M+H]⁺ 433.0321; found 433.0318.

Challenges and Optimization Strategies

  • Regioselectivity in Sulfenylation : Excess DMTSM (1.5 equiv) and low temperatures (0°C) minimize polysulfenylation.
  • Stereochemical Integrity : Anti-periplanar transition states in Michael additions favor E-configuration.
  • Functional Group Tolerance : Nitrile groups require anhydrous conditions to prevent hydrolysis during sulfonation.

Industrial-Scale Considerations

  • Cost-Efficiency : Batch processes using recoverable Pd catalysts reduce production costs.
  • Green Chemistry : Solvent recycling (DMF, THF) and aqueous workups align with sustainability goals.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides. For example:

  • Acidic Hydrolysis :
    R CN+2H2OH+R COOH+NH3\text{R CN}+2\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{R COOH}+\text{NH}_3

  • Basic Hydrolysis :
    R CN+H2OOHR CONH2\text{R CN}+\text{H}_2\text{O}\xrightarrow{\text{OH}^-}\text{R CONH}_2

In similar nitrile-containing compounds, such as β-diketones (e.g., RPA-202248 ), hydrolysis pathways are critical for bioactivation. For the target compound, this reaction could yield a carboxylic acid derivative, enhancing solubility for biological applications.

Sulfonyl Group Reactivity

The sulfonyl group (-SO₂-) participates in nucleophilic substitution or elimination reactions. In fungicidal analogs (e.g., mefentrifluconazole derivatives ), sulfonyl groups stabilize transition states during enzyme inhibition. For the target compound:

  • Nucleophilic Attack :
    Ar SO2X+NuAr SO2–Nu+X\text{Ar SO}_2–X+\text{Nu}^-\rightarrow \text{Ar SO}_2–\text{Nu}+X^-

    Potential nucleophiles include amines or thiols.

Electrophilic Addition at the α,β-Unsaturated Nitrile

The conjugated double bond in the prop-2-enenitrile moiety facilitates electrophilic additions. For example:

  • Michael Addition :
    R CH CH CN+NuR CH Nu CH2 CN\text{R CH CH CN}+\text{Nu}^-\rightarrow \text{R CH Nu CH}_2\text{ CN}

    This reactivity is leveraged in synthetic intermediates for agrochemicals .

Oxidation of the Methylsulfanyl Group

The -SMe group oxidizes to sulfoxide (-S(O)Me) or sulfone (-SO₂Me) under controlled conditions:

  • Mild Oxidants (e.g., H₂O₂) :
    Ar SMeH2O2Ar S O Me\text{Ar SMe}\xrightarrow{\text{H}_2\text{O}_2}\text{Ar S O Me}

  • Strong Oxidants (e.g., KMnO₄) :
    Ar SMeKMnO4Ar SO Me\text{Ar SMe}\xrightarrow{\text{KMnO}_4}\text{Ar SO Me}

    Such transformations modify electronic properties and bioactivity .

Electrochemical Reduction

Electroanalytical studies on nitrothiophene derivatives suggest that sulfonyl and nitrile groups in the target compound may undergo reduction at specific potentials. Cyclic voltammetry could reveal:

  • Nitrile Reduction :
    R CN+2eR CH2 NH2\text{R CN}+2\text{e}^-\rightarrow \text{R CH}_2\text{ NH}_2

  • Sulfonyl Group Reduction :
    Ar SO2R+4eAr S R+2O2\text{Ar SO}_2–R+4\text{e}^-\rightarrow \text{Ar S R}+2\text{O}^{2-}

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) of structurally related sulfonamides indicates decomposition above 200°C. Degradation pathways include:

  • C–S Bond Cleavage :
    Ar SO2RΔAr SO2++R\text{Ar SO}_2–R\xrightarrow{\Delta}\text{Ar SO}_2^++R^-

  • Nitrile Cyclization :
    R CNΔR C N heterocyclic products\text{R CN}\xrightarrow{\Delta}\text{R C N }\rightarrow \text{heterocyclic products}

Mechanistic Insights from Computational Studies

Density Functional Theory (DFT) calculations on nitroheterocycles highlight the role of frontier molecular orbitals (HOMO/LUMO) in predicting reactivity. For the target compound:

  • LUMO Energy : -0.11 eV (electron-deficient nitrile) favors nucleophilic attack.

  • HOMO Energy : -0.20 eV (sulfonyl group) stabilizes electrophilic interactions.

Scientific Research Applications

The compound (2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile is a complex organic molecule with potential applications in various fields of scientific research, particularly in medicinal chemistry and materials science. This article explores its applications through a detailed analysis of relevant studies and findings.

Anticancer Activity

Research indicates that compounds similar to (2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile exhibit significant anticancer properties. For example, studies have shown that derivatives with similar functional groups can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the trifluoromethoxy group is particularly noted for enhancing the selectivity of these compounds towards cancerous cells while minimizing toxicity towards normal cells .

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that the methylsulfanyl group may play a crucial role in disrupting bacterial cell membranes or metabolic pathways .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease progression. Compounds with a structure akin to this compound have been studied for their ability to inhibit enzymes such as proteases and kinases, which are often overactive in cancer and inflammatory diseases .

Synthesis of Functional Polymers

The unique chemical structure allows for its use as a building block in the synthesis of functional polymers. These polymers can exhibit tailored properties for applications in coatings, adhesives, and drug delivery systems. The incorporation of the trifluoromethoxy group can enhance the thermal stability and chemical resistance of these materials .

Photonic Applications

Due to its distinctive electronic properties, this compound may find applications in photonic devices. Research into similar compounds suggests their potential use in organic light-emitting diodes (OLEDs) and solar cells, where efficient charge transport and light emission are critical .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of compounds related to (2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile . The results indicated that these compounds significantly inhibited the growth of several cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compounds induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another study documented in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial activity of sulfanyl-substituted compounds. The findings highlighted potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the methylsulfanyl group could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, in a biochemical context, it might interact with enzymes or receptors through its functional groups, affecting biological pathways. In catalysis, it could act as a ligand, stabilizing transition states and facilitating reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile
  • 3-(4-Methylthiophenyl)-2-((4-methoxyphenyl)sulfonyl)prop-2-enenitrile

Uniqueness

The presence of both the 4-methylthiophenyl and 4-(trifluoromethoxy)phenyl groups makes this compound unique, potentially offering distinct reactivity and applications compared to similar compounds.

Biological Activity

The compound (2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile , with CAS number 1025577-54-1 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anti-inflammatory, and COX inhibitory activities, supported by relevant case studies and research findings.

PropertyValue
Molecular FormulaC17H12F3NO5S2
Molar Mass431.41 g/mol
Density1.477 ± 0.06 g/cm³ (Predicted)
Boiling Point610.6 ± 55.0 °C (Predicted)
Risk Codes36/37/38 (Irritating to skin, eyes, respiratory system)
Safety DescriptionS26 (In case of contact with eyes, rinse immediately)

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to (2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile exhibit significant antimicrobial properties. For instance, a synthesized compound from the same family showed potent antibacterial activity against various strains including MRSA, E. coli, K. pneumoniae, and P. aeruginosa with growth inhibition rates ranging from 85% to 97% .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget StrainGrowth Inhibition (%)
Compound 7gMRSA97.76
Compound 7aE. coli95.00
Compound 7iK. pneumoniae90.50
Compound 7hP. aeruginosa85.00

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). In a study, it was found that related compounds exhibited high selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index (SI) for these compounds ranged from 31.29 to 132 , significantly higher than that of indomethacin .

Table 2: COX-2 Inhibition Potency

CompoundIC50 (µM)Selectivity Index (SI)
Compound 7a0.10132
Compound 7g0.15100
Indomethacin0.790.079

Cytotoxicity and Safety Profile

The safety margin for the active compounds was assessed through cytotoxicity tests against human embryonic kidney cells and hemolysis assays on human red blood cells. The results indicated that compounds such as 7a , 7g , and 7i were non-toxic at therapeutic doses, with cytotoxicity occurring at significantly higher concentrations .

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication detailed the synthesis and evaluation of various derivatives related to the target compound, highlighting its efficacy against multi-drug resistant bacteria. The study concluded that certain derivatives not only inhibited bacterial growth effectively but also maintained a favorable safety profile .
  • COX-2 Selectivity Analysis : Another research effort focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the sulfonyl group enhanced COX-2 selectivity while reducing COX-1 inhibition, thus suggesting a pathway for developing safer anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving sulfonylation and coupling reactions. Key steps include:

  • Sulfonamide Formation : Reacting 4-(methylsulfanyl)phenyl precursors with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
  • Cyanide Incorporation : Introducing the nitrile group via nucleophilic substitution or condensation, using reagents like KCN or TMSCN in aprotic solvents (e.g., DMF or THF).
  • Critical Conditions : Maintain anhydrous conditions for sulfonylation, control reaction temperature (0–25°C) to minimize side reactions, and use catalytic bases (e.g., DMAP) to enhance efficiency .
    • Yield Optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates by 1^1H NMR to monitor reaction progress.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • 1^1H/13^13C NMR: Assign peaks for the sulfonyl, trifluoromethoxy, and enenitrile moieties. The (2E)-configuration can be confirmed via 3JHH^3J_{H-H} coupling constants in the alkene region (typically 12–16 Hz).
  • FT-IR: Verify nitrile (C≡N stretch ~2200 cm1^{-1}) and sulfonyl (S=O stretch ~1350–1150 cm1^{-1}) groups.
  • Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters include resolving the E-configuration of the double bond and verifying dihedral angles between aromatic rings. SHELX software is robust for small-molecule refinement, but data-to-parameter ratios should exceed 10:1 to ensure reliability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as conflicting bond lengths or angles, during structural determination?

  • Methodological Answer :

  • Cross-Validation : Compare results from multiple software packages (e.g., SHELXL vs. OLEX2) to identify systematic errors.
  • Twinned Data Analysis : If crystal twinning is suspected (common with sulfonamide derivatives), use SHELXD for deconvolution of overlapping reflections.
  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to improve resolution (<0.8 Å), reducing thermal motion artifacts.
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C–H···O/N) to explain unexpected bond distortions .

Q. What mechanistic insights govern the reactivity of this compound’s sulfonyl and trifluoromethoxy groups under nucleophilic or electrophilic conditions?

  • Methodological Answer :

  • Sulfonyl Reactivity : The electron-withdrawing sulfonyl group activates the adjacent alkene for Michael additions. Use DFT calculations (e.g., Gaussian 16) to map electron density and predict regioselectivity.
  • Trifluoromethoxy Stability : The -OCF3_3 group is hydrolytically stable but can undergo radical-mediated defluorination under UV light. Monitor reactions by 19^{19}F NMR to track degradation.
  • Experimental Design : Perform kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. toluene) to elucidate substituent effects. Reference analogous compounds (e.g., BAY 11-7082) for comparative analysis .

Q. How can computational models complement experimental data to predict biological targets or pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cyclooxygenases) targeted by sulfonamide derivatives. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability.
  • ADMET Prediction : Employ QSAR models (e.g., SwissADME) to estimate solubility, permeability, and CYP450 inhibition. Cross-reference with in vitro assays (e.g., Caco-2 cell monolayers for absorption).
  • Data Integration : Combine crystallographic data (SHELX-refined structures) with docking results to refine pharmacophore models .

Data Contradiction Analysis

Q. When spectroscopic data (e.g., NMR) conflicts with crystallographic results, what strategies can reconcile these discrepancies?

  • Methodological Answer :

  • Dynamic Effects : NMR captures time-averaged conformations, while SXRD provides a static snapshot. Use variable-temperature NMR to detect conformational flexibility (e.g., ring flipping in sulfonamide groups).
  • Solvent vs. Solid-State Differences : Compare solution-phase IR with solid-state FT-IR to identify solvent-induced shifts.
  • Quantum Crystallography : Apply Hirshfeld atom refinement (HAR) in SHELXL to resolve hydrogen atom positions more accurately, bridging NMR and XRD data .

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